![molecular formula C17H19FO B3031900 4-tert-Butyl-3'-fluorobenzhydrol CAS No. 844683-59-6](/img/structure/B3031900.png)
4-tert-Butyl-3'-fluorobenzhydrol
Overview
Description
4-tert-Butyl-3'-fluorobenzhydrol, also known as 4-TBF, is a chemical compound that belongs to the class of organic compounds called benzhydrols. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. 4-TBF has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, material science, and organic synthesis.
Scientific Research Applications
Chemical Reactions and Properties
- 4-tert-Butyl-3'-fluorobenzhydrol's derivatives play a role in the study of the attack of atomic carbon on benzene rings. These reactions offer insights into the formation of various compounds through insertion into C−H bonds and ring expansions (Armstrong, Zheng, & Shevlin, 1998).
- The compound has been utilized in the synthesis of polyimides, which exhibit characteristics like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This indicates its potential in developing materials with specific electronic properties (Chern & Tsai, 2008).
Application in Polymer Science
- Polyimides derived from compounds related to 4-tert-Butyl-3'-fluorobenzhydrol show improved solubility and thermal properties. This suggests its applicability in creating materials that need to withstand high temperatures and have specific solubility requirements (Lu et al., 2013).
- Its derivatives have been used in synthesizing polymers with flexible main-chain ether linkages. These polymers display high thermal stability and are soluble in various polar solvents, making them suitable for applications requiring flexible, heat-resistant materials (Hsiao, Yang, & Chen, 2000).
Molecular Structure Studies
- The compound's derivatives have been synthesized and characterized for their molecular structures, demonstrating its utility in the field of organic chemistry and material science. The study of its molecular structure can provide insights into the design of new materials and compounds (Yang, Su, & Chiang, 2006).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The specific interactions of 4-tert-Butyl-3’-fluorobenzhydrol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in pathways related to oxidation .
properties
IUPAC Name |
(4-tert-butylphenyl)-(3-fluorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGMXGLYZEIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373816 | |
Record name | 4-tert-Butyl-3'-fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-3'-fluorobenzhydrol | |
CAS RN |
844683-59-6 | |
Record name | 4-tert-Butyl-3'-fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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